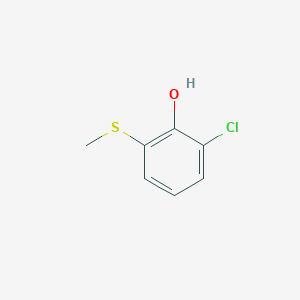

2-Chloro-6-(methylthio)phenol

Description

Contextual Significance within Organic Chemistry

The significance of 2-Chloro-6-(methylthio)phenol in organic chemistry lies primarily in its role as a versatile intermediate for the synthesis of more complex molecules. The three distinct functional groups on the aromatic ring—hydroxyl, chloro, and methylthio—offer multiple reaction sites for chemical modification. This trifunctional nature allows it to be a key building block in the construction of a variety of organic compounds.

While research on this compound itself is specific, the importance of its structural analogs, such as 2-chloro-6-methylphenol, is well-documented. This related compound is a crucial raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. solubilityofthings.com This suggests a similar potential for this compound as a precursor in these fields. The introduction of the sulfur-containing methylthio group can influence the biological activity and physical properties of resulting compounds, opening avenues for the development of novel active ingredients.

Furthermore, the study of substituted phenols and thiophenols is a fundamental area of organic chemistry. The electronic effects of the chloro and methylthio substituents on the reactivity of the phenolic hydroxyl group and the aromatic ring are of academic interest. The compound can undergo reactions typical of phenols, such as etherification and esterification, as well as reactions involving the chloro and methylthio groups, such as nucleophilic substitution or oxidation.

Overview of Research Areas and Methodological Approaches

Research involving this compound primarily focuses on its synthesis and its potential application as a precursor to other functional molecules.

Synthesis: The preparation of this compound has been explored through various synthetic routes. One documented method involves a multi-step process starting from 2-chloro-6-methylaniline (B140736). chemicalbook.com This process includes a diazotization reaction followed by the introduction of the sulfur-containing group. A detailed synthesis is described as follows:

Step 1: Sodium nitrite (B80452) is added to a solution of 2-chloro-6-methylaniline in hydrochloric acid at a low temperature (-10°C) to form a diazonium salt. chemicalbook.com

Step 2: The resulting solution is then treated with an aqueous solution of potassium ethylxanthate (B89882) at an elevated temperature (80°C). chemicalbook.com

Step 3: The intermediate product is subsequently hydrolyzed using a potassium hydroxide (B78521) solution to yield 2-chloro-6-methylthiophenol (B98659). chemicalbook.com This reaction sequence achieved a reported yield of 80%. chemicalbook.com

Another synthetic approach starts from 2,6-dichlorophenol (B41786), which reacts with methyl mercaptan in the presence of a base like potassium hydroxide. smolecule.com This method represents a more direct route to introduce the methylthio group via nucleophilic substitution of one of the chlorine atoms.

A patent for the related compound, 2-chloro-6-methylthiotoluene, which is a key intermediate for a new class of triketone herbicides, highlights a synthesis method involving the diazotization of 2-chloro-6-aminotoluene. google.com This suggests that diazotization reactions are a common and effective methodological approach for synthesizing such substituted aromatic compounds.

Analytical and Characterization Methods: The identification and characterization of this compound and related compounds rely on standard analytical techniques in chemistry. For instance, in studies of related chlorophenols that act as off-flavor compounds in wine, gas chromatography coupled with mass spectrometry (GC/MS) and olfactometry are employed for identification. researchgate.net For quantitative analysis, stable isotope dilution analysis is a utilized method. researchgate.net

The structural elucidation of newly synthesized compounds like this compound and its derivatives involves a range of spectroscopic methods. These include:

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrations of the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the arrangement of atoms within the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

The physical and chemical properties of this compound are also a subject of study, with data available in various chemical databases.

| Property | Value |

| Molecular Formula | C7H7ClS |

| Molecular Weight | 158.65 g/mol |

| CAS Number | 18858-05-4 |

| Appearance | Data not available |

| Purity | 96% |

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

2-chloro-6-methylsulfanylphenol |

InChI |

InChI=1S/C7H7ClOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 |

InChI Key |

GGHLLWUJISDNBY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Methylthio Phenol

Established Synthetic Pathways and Precursors

Traditional synthesis of 2-Chloro-6-(methylthio)phenol often relies on nucleophilic aromatic substitution, a cornerstone of aromatic chemistry. These methods involve the displacement of a halide from an activated phenol (B47542) ring by a sulfur-based nucleophile.

The synthesis of substituted phenols can be achieved through nucleophilic aromatic substitution. libretexts.org This type of reaction is generally challenging for simple aryl halides but becomes feasible when the aromatic ring is activated by strongly electron-attracting groups, particularly those in the ortho and para positions relative to the leaving group. libretexts.org The accepted mechanism for this transformation is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.org In this intermediate, the aromaticity of the ring is temporarily lost. libretexts.org The subsequent step involves the elimination of the halide ion, which restores the aromatic system and results in the final substituted product. libretexts.org

A direct pathway to this compound involves the reaction of 2,6-Dichlorophenol (B41786) with methyl mercaptan (also known as methanethiol). Methyl mercaptan (CH₃SH) is a weak acid with a pKa of approximately 10.4. wikipedia.org To serve as an effective nucleophile, it must first be deprotonated by a base to form the much more nucleophilic thiolate anion (CH₃S⁻). wikipedia.org

In this synthesis, a strong base is used to convert methyl mercaptan into its corresponding salt, such as sodium methanethiolate (B1210775) (NaSMe). This potent nucleophile then attacks one of the chlorine-bearing carbons on the 2,6-dichlorophenol ring. The phenoxide group (-O⁻), formed under the basic conditions, and the remaining chlorine atom activate the ring for nucleophilic attack. The thiolate displaces one of the chloride ions to yield the target molecule. A related synthesis for the analogue 2-chloro-6-methylthiotoluene uses 2,6-dichlorotoluene (B125461) as a starting material, reacting it with sodium thiomethoxide. google.com

The choice of base and solvent is critical for optimizing the yield and reaction rate in the synthesis of aryl thioethers. Strong bases are required to generate a sufficient concentration of the thiolate anion from the corresponding thiol. Common bases used in these reactions include sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, and potassium carbonate. google.com The thiolate anion is a strong nucleophile that facilitates the substitution reaction. wikipedia.org

The solvent system must be capable of dissolving both the polar salt (the phenoxide) and the less polar aryl halide. A variety of solvents can be employed, including water, acetone, tetrahydrofuran (B95107) (THF), dichloromethane, toluene, and ethyl acetate. google.com The selection of the solvent can influence the reaction's efficiency by affecting the solubility of the reactants and the stability of the intermediate complex. For instance, polar aprotic solvents can enhance the rate of nucleophilic aromatic substitution reactions. In industrial applications, there is a push to avoid highly toxic solvents like hexamethylphosphoramide (B148902), which was used in older methods for similar syntheses. google.com

Table 1: Established Synthetic Pathways

| Pathway | Precursor 1 | Precursor 2 | Key Reagents | Reaction Type |

|---|---|---|---|---|

| Nucleophilic Substitution | Halogenated Phenol | Thiolate | Base (e.g., NaOH, KOH) | Addition-Elimination |

| Specific Reaction | 2,6-Dichlorophenol | Methyl Mercaptan | Strong Base | Nucleophilic Aromatic Substitution |

Advanced Synthetic Approaches and Process Innovations

More recent synthetic strategies focus on improving efficiency, safety, and environmental profiles. These often involve different precursors and reaction mechanisms, such as diazotization reactions.

An advanced and efficient route for preparing compounds with a chloro- and methylthio- substitution pattern involves the use of aminotoluene precursors. For the synthesis of this compound itself, a documented method starts with 2-chloro-6-methylaniline (B140736). chemicalbook.com This process begins with the diazotization of the aniline (B41778) precursor. The 2-chloro-6-methylaniline is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (e.g., -10 °C) to form an in-situ diazonium salt. chemicalbook.com

This highly reactive intermediate is then subjected to a reaction with a sulfur-containing nucleophile. In one specific patent, an aqueous solution of potassium ethylxanthate (B89882) is added, and the mixture is heated. chemicalbook.com The final step involves hydrolysis of the resulting intermediate with a strong base like potassium hydroxide (KOH) in an ethanol-water solvent system. This sequence, following workup, has been reported to produce 2-chloro-6-methylthiophenol (B98659) in high yield (80%). chemicalbook.com

A similar strategy is employed for the synthesis of the related compound 2-chloro-6-methylthiotoluene, which starts from 2-chloro-6-aminotoluene. google.com This process also utilizes a diazotization reaction as a key step, demonstrating the utility of this approach for creating the desired substitution pattern on the aromatic ring. google.com

A significant driver in modern chemical process development is the adoption of "green chemistry" principles to minimize environmental impact. In the synthesis of related compounds like 2-chloro-6-methylthiotoluene, there has been a conscious effort to move away from hazardous materials used in older methods. google.com For example, traditional syntheses may have used highly toxic and high-polarity solvents like hexamethylphosphoramide and environmentally harmful solid reagents like sodium thiomethoxide. google.com

The diazotization route starting from 2-chloro-6-aminotoluene is presented as a safer and more environmentally friendly alternative. google.com This approach avoids the use of such hazardous solvents and reagents. google.com These advanced methods are characterized by fewer reaction steps, higher reaction yields, and are more suitable for large-scale industrial production due to their improved safety profile and reduced pollution. google.com The focus is on creating processes that are not only economically viable but also sustainable and safer for both workers and the environment.

Table 2: Advanced Synthetic Approaches

| Approach | Precursor | Key Steps | Key Features | Reported Yield |

|---|

Regioselective Chlorination Strategies for Phenolic Architectures (General Principles)

The regioselective chlorination of phenolic architectures is a fundamental transformation in organic synthesis, governed by the principles of electrophilic aromatic substitution (SEAr). The hydroxyl (-OH) group of the phenol ring is a powerful activating group, meaning it increases the rate of the reaction compared to benzene (B151609). This activation stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic system, thereby stabilizing the intermediate carbocation (arenium ion) formed during the substitution.

The hydroxyl group is also a potent ortho, para-director, meaning it directs incoming electrophiles, such as a chloronium ion (Cl⁺) or its equivalent, to the positions adjacent (ortho) and opposite (para) to itself. This directing effect arises because the resonance structures that delocalize the positive charge of the arenium ion are most stable when the attack occurs at the ortho and para positions. Consequently, electrophilic chlorination of a simple phenol typically yields a mixture of ortho-chlorophenol and para-chlorophenol.

Several factors influence the ratio of ortho to para isomers in the chlorination of phenols:

Steric Hindrance: The para position is generally less sterically hindered than the ortho positions, which are adjacent to the hydroxyl group. As a result, the para-substituted product is often the major isomer formed under standard conditions. For many simple phenols, chlorination can yield para-to-ortho isomer ratios of around 8:1 to 10:1.

Reaction Conditions: The choice of chlorinating agent, solvent, and catalyst can significantly alter the regiochemical outcome. Milder reaction conditions are typically sufficient for the chlorination of highly activated phenols, avoiding the need for strong Lewis acids that are often required for less reactive aromatic compounds. The high reactivity of phenols can sometimes lead to polysubstitution, yielding di- or tri-chlorinated products if the reaction is not carefully controlled.

Catalyst-Controlled Regioselectivity: Modern synthetic strategies have focused on using catalysts to override the inherent electronic and steric preferences of the phenolic substrate. By employing specific catalysts, chemists can selectively favor the formation of the typically less-favored ortho isomer. For example, the use of N-chlorosuccinimide (NCS) as the chlorine source in conjunction with certain thiourea (B124793) or selenoether catalysts can dramatically shift the regioselectivity. These catalysts are believed to operate through hydrogen bonding and other non-covalent interactions, delivering the electrophilic chlorine to the ortho position. Research has demonstrated that specific thiourea catalysts can invert the typical selectivity to favor the ortho-chloro isomer with ratios of up to 10:1, while other catalysts can enhance the para-selectivity to as high as 20:1. Similarly, a Lewis basic selenoether catalyst has been shown to provide excellent ortho-selectivity for both phenols and anilines.

Moderators: The use of additives, or moderators, can also influence the isomeric ratio. For instance, tetrahydrothiopyran (B43164) derivatives have been used as moderators in chlorinations with sulfuryl chloride, leading to higher yields of the para-chloro isomer for phenol and its cresyl analogues.

The table below summarizes research findings on catalyst-controlled regioselective chlorination of phenol.

| Chlorinating Agent | Catalyst/Moderator System | Major Product | Observed Regioselectivity (ortho:para or para:ortho) | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Thiourea Catalyst 6 | o-Chlorophenol | Up to 10:1 (o:p) | |

| N-Chlorosuccinimide (NCS) | Thiourea Catalyst 7 | p-Chlorophenol | Up to 1:20 (o:p) | |

| N-Chlorosuccinimide (NCS) | Lewis Basic Selenoether | o-Chlorophenol | >20:1 (o:p) | |

| Sulfuryl Chloride | Tetrahydrothiopyran Derivatives | p-Chlorophenol | Increased p/o ratio compared to uncatalyzed reaction |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 6 Methylthio Phenol

Oxidation Reactions of the Methylthio Group

The sulfur atom in the methylthio group of 2-Chloro-6-(methylthio)phenol is susceptible to oxidation, leading to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is a common reaction for thioethers and can be controlled to yield the desired oxidation state.

Formation of Sulfoxide Derivatives (e.g., 2-Chloro-6-(methylsulfinyl)phenol)

The initial oxidation of the methylthio group yields the corresponding sulfoxide, 2-Chloro-6-(methylsulfinyl)phenol. This conversion involves the addition of a single oxygen atom to the sulfur. The reaction is typically carried out using one equivalent of a mild oxidizing agent to prevent further oxidation to the sulfone. rsc.org The formation of the sulfoxide introduces a stereocenter at the sulfur atom.

Formation of Sulfone Derivatives (e.g., 2-Chloro-6-(methylsulfonyl)phenol)

Further oxidation of the sulfoxide or the use of stronger oxidizing conditions with at least two equivalents of the oxidizing agent leads to the formation of the sulfone derivative, 2-Chloro-6-(methylsulfonyl)phenol. rsc.orgresearchgate.net In this state, the sulfur atom is bonded to two oxygen atoms. The conversion of a thioether to a sulfone is often more challenging than the initial oxidation to a sulfoxide. rsc.org

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Conditions | Major Product |

|---|---|---|

| This compound | 1 equivalent of oxidant (e.g., m-CPBA) | 2-Chloro-6-(methylsulfinyl)phenol |

| This compound | ≥2 equivalents of oxidant (e.g., H₂O₂) | 2-Chloro-6-(methylsulfonyl)phenol |

| 2-Chloro-6-(methylsulfinyl)phenol | ≥1 equivalent of oxidant (e.g., H₂O₂) | 2-Chloro-6-(methylsulfonyl)phenol |

Mechanistic Aspects of Oxidizing Agent Selection (e.g., Hydrogen Peroxide, m-Chloroperbenzoic Acid)

The choice of oxidizing agent is critical in selectively targeting the desired oxidation state of the sulfur atom.

Hydrogen Peroxide (H₂O₂) is a common and environmentally benign oxidant. The oxidation of thioethers with hydrogen peroxide can proceed without a catalyst, though the reaction to form the sulfone is often slower. rsc.orgresearchgate.net The reaction mechanism involves the nucleophilic sulfur atom of the methylthio group attacking the electrophilic oxygen of the hydrogen peroxide molecule. nih.gov The solvent can play a key role in positioning the reactants and facilitating the charge redistribution during the reaction. nih.gov While the oxidation to the sulfoxide is relatively facile, driving the reaction to the sulfone may require a catalyst or more forcing conditions. rsc.org

m-Chloroperbenzoic Acid (m-CPBA) is a highly effective and widely used reagent for the oxidation of thioethers. wikipedia.orgresearchgate.netfishersci.ca It is often preferred for its reliability and ease of handling. wikipedia.org The mechanism of oxidation with m-CPBA is a concerted process. masterorganicchemistry.com For thioether oxidation, the reaction involves the transfer of an oxygen atom from the peroxy acid to the sulfur atom. The selectivity for sulfoxide versus sulfone formation can be controlled by the stoichiometry of m-CPBA used. Using one equivalent of m-CPBA typically yields the sulfoxide, while an excess of the reagent will produce the sulfone.

Table 2: Common Oxidizing Agents and Their Characteristics

| Oxidizing Agent | Key Features | Selectivity Control |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Green oxidant, water is the only byproduct. researchgate.net | Stoichiometry and catalysts can be used to control selectivity. rsc.org |

| m-Chloroperbenzoic Acid (m-CPBA) | Highly reactive and reliable, works under mild conditions. wikipedia.orgresearchgate.net | Primarily controlled by stoichiometry. fishersci.ca |

Reduction Reactions of the Chloro Substituent

The chloro group attached to the aromatic ring of this compound can be removed through reductive dehalogenation, a significant transformation for modifying the aromatic core.

Dehalogenation Pathways to Phenolic Thiols (e.g., 2-Methylthiophenol)

Reductive dehalogenation of this compound replaces the chlorine atom with a hydrogen atom, yielding 2-Methylthiophenol. This transformation is a type of hydrodehalogenation. Aryl chlorides are generally less reactive towards reduction than their bromide or iodide counterparts and often require more vigorous reaction conditions. acs.org The process is valuable for removing halogen atoms that may have been used as protecting or directing groups in a synthetic sequence.

Application of Reducing Agents (e.g., Lithium Aluminum Hydride, Catalytic Hydrogenation)

Several reducing agents can accomplish the dehalogenation of aryl chlorides.

Catalytic Hydrogenation is a widely used method for the reductive dehalogenation of aryl halides. This process typically involves a transition-metal catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. thieme-connect.de The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation agent like ammonium (B1175870) formate. thieme-connect.de The reaction proceeds via the oxidative addition of the aryl chloride to the palladium catalyst, followed by hydrogenolysis. The conditions for reducing aryl chlorides can be more demanding than for other halides. acs.org

Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups. organic-chemistry.orgwikipedia.orglibretexts.org It can reduce unactivated aryl halides, although iodides and bromides react more readily than chlorides. acs.orgwikipedia.org The reduction of aryl chlorides with LiAlH₄ often requires higher temperatures, for example, refluxing in solvents like tetrahydrofuran (B95107) (THF) or diglyme. acs.org A potential complication in the reduction of this compound with LiAlH₄ is the presence of the acidic phenolic proton, which would be deprotonated by the hydride reagent, consuming at least one equivalent.

Table 3: Reducing Agents for Dehalogenation of this compound

| Reducing Agent/Method | Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ or transfer hydrogenation agent (e.g., ammonium formate) | 2-Methylthiophenol | Common and effective method for dehalogenation. thieme-connect.de |

| Lithium Aluminum Hydride (LiAlH₄) | Reflux in THF or diglyme | 2-Methylthiophenol | Powerful but less selective; requires elevated temperatures for aryl chlorides. acs.org |

Nucleophilic Substitution Chemistry at the Aromatic Ring

While phenols are generally reactive towards electrophilic substitution, the presence of a halogen atom allows for nucleophilic aromatic substitution (SNAr) under specific conditions. This type of reaction involves the replacement of a leaving group, in this case, the chlorine atom, by a nucleophile. The reaction generally requires an aromatic ring that is "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate. libretexts.org In this compound, the chlorine atom itself provides some inductive electron withdrawal, which facilitates the attack of a nucleophile.

This compound can undergo nucleophilic aromatic substitution with a variety of nucleophiles, leading to the displacement of the chloride ion. Common nucleophiles employed in such reactions include amines (primary and secondary) and thiols (in the form of their conjugate bases, thiolates).

Reactions with Amines: When treated with primary or secondary amines (RNH₂ or R₂NH), typically at elevated temperatures and in the presence of a base, this compound is expected to yield the corresponding N-substituted aminophenol derivatives. The amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine.

Reactions with Thiols: In the presence of a strong base like sodium hydroxide (B78521) or potassium carbonate, thiols (RSH) are converted into highly nucleophilic thiolate anions (RS⁻). These thiolates can readily displace the chlorine atom from the aromatic ring to form diaryl sulfides or alkyl aryl sulfides. nih.gov The reaction between heteroaryl halides and thiols is known to proceed smoothly under the action of a base like potassium carbonate. nih.gov

The general conditions for these reactions often involve polar aprotic solvents, which can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

The nucleophilic substitution of the chlorine atom in this compound provides a direct route to a range of new phenol (B47542) derivatives. The core structure of the 6-(methylthio)phenol is retained, while the functionality at the 2-position is altered. For instance, reaction with an amine like morpholine (B109124) would yield 2-(morpholino)-6-(methylthio)phenol, while reaction with sodium methanethiolate (B1210775) (NaSMe) would result in 2,6-bis(methylthio)phenol.

This synthetic strategy is a powerful tool for functional group interconversion on the aromatic ring, allowing for the introduction of diverse functionalities and the creation of novel molecular scaffolds.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Diethylamine (Et₂NH) | 2-(Diethylamino)-6-(methylthio)phenol |

| Thiolate | Sodium ethanethiolate (NaSEt) | 2-(Ethylthio)-6-(methylthio)phenol |

The mechanism of nucleophilic aromatic substitution on this compound follows the well-established SNAr pathway, which consists of two main steps: addition and elimination. libretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom (the C2 position). This carbon is rendered electrophilic (electron-poor) by the inductive effect of the electronegative chlorine atom. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step, which is typically the slow, rate-determining step of the reaction. rsc.org

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the final substituted product.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge in this intermediate is delocalized across the aromatic system. In the case of this compound, the substituents play complex roles. Under the basic conditions often used for SNAr reactions, the hydroxyl group is deprotonated to form a phenoxide (-O⁻). The phenoxide and methylthio groups are both electron-donating by resonance, which generally deactivates the ring towards nucleophilic attack. However, the reaction remains feasible due to the activating inductive effect of the chlorine atom and its ability to act as a leaving group. libretexts.org In some cases, radical-mediated pathways can enable SNAr on such electron-rich halophenols. osti.gov

General Principles of Aromatic Substitution and Functional Group Interconversions

Aromatic substitution reactions are fundamental processes in organic chemistry for modifying aromatic rings. They are broadly classified into electrophilic and nucleophilic substitutions, which operate under contrasting principles.

Electrophilic Aromatic Substitution (EAS): This is the more common mode of reaction for many benzene (B151609) derivatives. In EAS, an electrophile attacks the electron-rich π-system of the aromatic ring. The reaction is accelerated by electron-donating groups (activating groups) and slowed by electron-withdrawing groups (deactivating groups). For this compound, the hydroxyl and methylthio groups are strong and moderate activating groups, respectively, directing incoming electrophiles to the positions ortho and para to them. The chlorine atom is a deactivating group but is also an ortho, para director.

Nucleophilic Aromatic Substitution (SNAr): This reaction, as discussed, requires a nucleophile and is facilitated by electron-withdrawing groups that stabilize the negative charge of the Meisenheimer intermediate. libretexts.org A key requirement is the presence of a good leaving group on the aromatic ring.

The directing effects of the substituents on this compound are summarized in the table below, highlighting the contrasting requirements for electrophilic versus nucleophilic substitution.

Table 2: Directing Effects of Substituents

| Substituent | Type | Effect on EAS | Directing Influence (EAS) | Effect on SNAr |

|---|---|---|---|---|

| -OH | Electron-Donating | Activating | Ortho, Para | Deactivating |

| -SMe | Electron-Donating | Activating | Ortho, Para | Deactivating |

Functional group interconversion via these substitution reactions is a cornerstone of synthetic organic chemistry. SNAr, in particular, allows for the introduction of nitrogen, oxygen, and sulfur nucleophiles onto an aromatic ring by displacing a halide, enabling the synthesis of a wide array of complex molecules from simple precursors. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Methylthio Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Detailed experimental ¹H NMR data for 2-Chloro-6-(methylthio)phenol, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic protons, the phenolic hydroxyl proton, and the methylthio protons, could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similarly, a published ¹³C NMR spectrum with assigned chemical shifts for the aromatic carbons, the carbon of the methylthio group, and the carbon bearing the hydroxyl group of this compound is not available in the public domain.

Advanced NMR Techniques for Comprehensive Structural Assignment

Without primary ¹H and ¹³C NMR data, a discussion on the application of advanced NMR techniques such as COSY, HSQC, and HMBC for the unambiguous assignment of the structure of this compound cannot be conducted.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Specific IR spectra (ATR-IR, Transmission IR, or Vapor Phase IR) for this compound, which would detail the characteristic vibrational frequencies for the O-H, C-H, C-S, C-Cl, and aromatic C=C bonds, were not found.

Raman Spectroscopy

No experimental FT-Raman spectra for this compound could be sourced, preventing an analysis of its Raman-active vibrational modes.

Due to the absence of this fundamental spectroscopic data, a detailed scientific article on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time. Further experimental research would be required to produce and publish this information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]+•) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]+• peak having an intensity of approximately one-third that of the [M]+• peak, reflecting the natural abundance of the 35Cl and 37Cl isotopes.

The primary fragmentation pathways would likely involve:

Loss of a methyl radical ([•CH3]) : A common fragmentation for methylthio ethers, leading to the formation of a stable thienyl-like cation.

Loss of a chlorine atom ([•Cl]) : Cleavage of the C-Cl bond.

Loss of carbon monoxide (CO) : A characteristic fragmentation of phenols.

Loss of the entire methylthio group ([•SCH3]) .

The following table outlines the plausible mass-to-charge ratios (m/z) and potential corresponding fragments for this compound.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

|---|---|---|---|

| 174/176 | [M]+• | [C7H7ClOS]+• | Molecular ion peak, showing the characteristic 3:1 isotopic ratio for chlorine. |

| 159/161 | [M - CH3]+ | [C6H4ClOS]+ | Loss of a methyl radical from the methylthio group. |

| 139 | [M - Cl]+ | [C7H7OS]+ | Loss of a chlorine atom. |

| 127 | [M - SCH3]+ | [C6H4ClO]+ | Loss of the methylthio group. |

| 111 | [M - Cl - CO]+ | [C6H7S]+ | Subsequent loss of carbon monoxide after the loss of chlorine. |

X-ray Crystallography and Diffraction Studies (Applicability to Crystalline Derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. For a compound like this compound, which may be an oil or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction might be challenging. However, the synthesis of crystalline derivatives offers a viable path to structural elucidation.

Crystalline derivatives can be prepared through reactions involving the phenolic hydroxyl group, such as esterification, or by modification of the methylthio group, for instance, through oxidation to a sulfoxide (B87167) or sulfone. These derivatives often have higher melting points and a greater propensity to form high-quality crystals.

A successful X-ray diffraction study on a crystalline derivative of this compound would provide precise information on:

Bond lengths and angles : Confirming the connectivity of the atoms.

Torsional angles : Describing the conformation of the molecule, including the orientation of the methylthio group relative to the aromatic ring.

Intermolecular interactions : Revealing details about hydrogen bonding (if applicable), halogen bonding, and π-π stacking interactions in the crystal lattice.

While specific crystallographic data for derivatives of this compound are not prominently reported, the table below illustrates the type of data that would be generated from such a study, based on typical values for related organic compounds.

Table 2: Representative Crystallographic Data for a Hypothetical Crystalline Derivative of this compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

Theoretical and Computational Chemistry of 2 Chloro 6 Methylthio Phenol

Quantum Chemical Calculations (e.g., DFT, CDFT)fishersci.cabldpharm.com

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the electronic structure and properties of molecules like 2-Chloro-6-(methylthio)phenol. fishersci.ca Conceptual DFT (CDFT) further aids in understanding chemical reactivity through the analysis of various calculated parameters.

Structural Optimization and Energetic Profile Determinationfishersci.ca

The energetic profile can be further explored by calculating the energies of different conformers or the potential energy surface for specific reactions. This provides a detailed map of the energy landscape, identifying stable intermediates and transition states.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-S Bond Length | ~1.78 Å |

| S-CH3 Bond Length | ~1.82 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-Cl Bond Angle | ~120° |

| C-S-C Bond Angle | ~105° |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies)fishersci.ca

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. For halogenated heterocyclic compounds, the location of the LUMO lobes can be crucial in predicting reactivity, with lobes centered on carbon-halogen bonds often indicating a site for nucleophilic attack. wuxibiology.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol (B47542) | -8.5 | -1.2 | 7.3 |

| 2-Chlorophenol (B165306) | -8.7 | -1.5 | 7.2 |

Intrinsic Reaction Coordinate (IRC) Studies for Reaction Pathwaysfishersci.ca

Intrinsic Reaction Coordinate (IRC) calculations are employed to map out the minimum energy path connecting a transition state to its corresponding reactants and products. mdpi.com This analysis is crucial for confirming that a calculated transition state structure indeed links the desired chemical species and for understanding the detailed mechanism of a reaction. For this compound, IRC studies could be used to investigate reaction pathways such as electrophilic substitution, oxidation of the sulfur atom, or reactions involving the hydroxyl group. These calculations provide a dynamic picture of the reaction, revealing the sequence of bond-making and bond-breaking events.

Selection and Application of Appropriate Hybrid Functionals and Basis Setsbldpharm.com

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.govnih.gov Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed for their balance of accuracy and computational cost. nih.gov The B3LYP functional is a widely used example. researchgate.net For more accurate thermochemistry, double-hybrid functionals like B2-PLYP may be utilized. nih.gov

The basis set determines the flexibility of the mathematical functions used to represent the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), and Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, are common choices. nih.govresearchgate.net The selection of the basis set is a compromise between desired accuracy and computational expense, with larger basis sets generally providing more accurate results but requiring significantly more computational resources. nih.gov For molecules containing sulfur, the inclusion of polarization and diffuse functions is important for accurately describing the electronic structure.

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations, molecular modeling and simulation techniques offer valuable insights into the dynamic behavior and conformational preferences of this compound.

Conformational Analysis and Rotational Barriers

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary rotations of interest would be around the C-O bond of the hydroxyl group and the C-S and S-CH3 bonds of the methylthio group.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation. These rotational barriers provide information about the flexibility of the molecule and the relative populations of different conformers at a given temperature. The presence of bulky ortho substituents (chloro and methylthio groups) would be expected to influence the preferred orientation of the hydroxyl group and the methylthio group, likely through steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl proton and the sulfur or chlorine atom.

Prediction of Intermolecular Interactions

The prediction of intermolecular interactions is crucial for understanding the macroscopic properties of a compound, such as its boiling point, solubility, and crystal packing. For this compound, a variety of non-covalent interactions are expected to be at play.

Hydrogen Bonding: The primary intermolecular interaction is anticipated to be hydrogen bonding, originating from the phenolic hydroxyl group. This group can act as a hydrogen bond donor, interacting with electronegative atoms on adjacent molecules. The presence of the chlorine atom and the sulfur atom of the methylthio group, both possessing lone pairs of electrons, makes them potential hydrogen bond acceptors. Computational methods like Density Functional Theory (DFT) would be instrumental in quantifying the strength and geometry of these hydrogen bonds.

Halogen Bonding: The chlorine atom at the 2-position introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on a neighboring molecule. arxiv.org Computational modeling is essential to determine the presence and significance of halogen bonding in the condensed phase of this compound.

π-π Stacking: The aromatic nature of the benzene (B151609) ring allows for π-π stacking interactions between molecules. The electron distribution in the ring, influenced by the substituents, would dictate the preferred stacking arrangement (e.g., parallel-displaced or T-shaped).

To rigorously predict these interactions, computational chemists would typically employ methods such as:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. nih.gov

Non-Covalent Interaction (NCI) Index: NCI analysis provides a visual representation of non-covalent interactions in 3D space, highlighting regions of attraction and repulsion. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a high-level quantum mechanical method that decomposes the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion energies, offering deep insight into the nature of the intermolecular forces.

While specific data for this compound is not available, studies on similar halogenated and thiophenolic compounds consistently highlight the importance of these computational techniques in elucidating their intermolecular behavior. nih.govbgu.ac.il

Advanced Computational Techniques for Prediction of Chemical Reactivity and Selectivity

Advanced computational techniques are indispensable for predicting the chemical reactivity and selectivity of molecules like this compound, providing insights that can guide synthetic efforts and explain experimental observations.

Conceptual Density Functional Theory (CDFT): CDFT provides a framework for understanding and predicting chemical reactivity based on how the electron density of a molecule responds to perturbations. Key reactivity descriptors derived from CDFT include:

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would pinpoint which atoms are most susceptible to reaction.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electrophilicity, and nucleophilicity provide a general measure of a molecule's reactivity. For instance, a lower chemical hardness generally indicates higher reactivity. scielo.org.mx

Local Reactivity Descriptors: Local softness and the local electrophilicity index provide site-specific reactivity information, complementing the predictions from Fukui functions.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would reveal the electronic character of the hydroxyl, chloro, and methylthio substituents and their influence on the aromatic ring.

Transition State Theory and Reaction Pathway Analysis: To predict the selectivity of a reaction (e.g., regioselectivity or stereoselectivity), computational chemists locate and analyze the transition state structures for competing reaction pathways. By calculating the activation energies associated with these transition states, the most favorable reaction pathway can be identified. For reactions involving this compound, such as electrophilic aromatic substitution, this approach would be crucial for predicting the position of substitution on the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. jst.go.jpjst.go.jpnih.govnih.govacs.org While not a purely predictive method for a single compound without a dataset, the development of QSAR models for a series of substituted phenols could help in understanding the influence of the chloro and methylthio groups on the reactivity of the phenolic scaffold. Such models often use descriptors derived from computational chemistry, such as electronic properties and steric parameters.

In the absence of direct experimental or computational data for this compound, the application of these well-established computational methodologies would be the next logical step to unlock a deeper understanding of its chemical nature. The insights gained from such studies would be invaluable for its potential applications in various fields of chemistry.

Applications of 2 Chloro 6 Methylthio Phenol As a Synthetic Intermediate and Building Block

Role in General Organic Synthesis Pathways

The reactivity of the hydroxyl, chloro, and methylthio functional groups on the aromatic ring of 2-chloro-6-(methylthio)phenol allows for a diverse range of chemical transformations. This versatility makes it a key component in the strategic construction of elaborate organic structures.

Precursor to Complex Organic Molecules

As a precursor, this compound provides a foundational scaffold upon which chemists can build intricate molecular architectures. The presence of multiple reaction sites enables sequential and selective modifications, leading to the formation of highly substituted and stereochemically complex products. For instance, the phenolic hydroxyl group can be readily converted into an ether or ester, while the chloro and methylthio groups can participate in various coupling and substitution reactions. This multi-faceted reactivity is crucial for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. A method for synthesizing 2-chloro-6-methylthiophenol (B98659) involves the diazotization of 2-chloro-6-methylaniline (B140736), followed by reaction with potassium ethylxanthate (B89882) and subsequent hydrolysis, yielding the final product with an 80% yield. chemicalbook.com

Building Block for Functionalized Organic Compounds

The term "building block" aptly describes the role of this compound in the assembly of functionalized organic compounds. aobchem.com Each of its constituent functional groups can be independently manipulated to introduce new chemical properties and functionalities into the target molecule. This modular approach to synthesis allows for the systematic variation of a compound's structure to fine-tune its biological or material properties. For example, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, altering the electronic and steric characteristics of the molecule. Similarly, the chlorine atom can be replaced with other functional groups through nucleophilic aromatic substitution, further expanding the diversity of accessible compounds.

Specific Applications as an Intermediate in Industrial and Fine Chemical Synthesis

The utility of this compound extends beyond general laboratory synthesis to specific industrial applications where it serves as a crucial intermediate in the production of valuable chemicals.

Potential as an Intermediate in Pharmaceutical Synthesis (Broader Class Relevance)

While direct applications of this compound in the synthesis of specific commercial drugs may not be extensively documented in public literature, its structural motifs are relevant to the broader class of substituted phenols and thiophenols used in pharmaceutical development. seemafinechem.com Analogues and derivatives of this compound are of interest in medicinal chemistry. For example, related compounds like 2-chloro-6-methylaniline, a precursor to this compound, are used in the synthesis of pharmaceuticals such as the tyrosine kinase inhibitor dasatinib. google.compunagri.com The combination of a halogen, a sulfur-containing group, and a phenolic hydroxyl function provides a versatile platform for the synthesis of new chemical entities with potential therapeutic activities. seemafinechem.com

Intermediate in Agrochemical Development (e.g., Herbicides via Analogue)

In the field of agrochemicals, substituted phenols and their derivatives are important intermediates. thermofisher.comcymitquimica.com For instance, the related compound 2-chloro-6-methylthiotoluene is a key intermediate in the production of the herbicide sulcotrione. google.com A patent describes a method for preparing 2-chloro-6-methylthiotoluene from 2-chloro-6-aminotoluene via a diazotization reaction. google.com This highlights the potential of the this compound scaffold in the development of new crop protection agents. The structural features of this class of compounds can be modified to design new herbicides with improved efficacy and environmental profiles.

Utilization in the Production of Dyestuffs and Specialty Chemicals

The aromatic nature and reactive functional groups of this compound and its analogues make them suitable for use in the synthesis of dyestuffs and other specialty chemicals. thermofisher.comcymitquimica.com The phenolic group can act as a coupling component in the formation of azo dyes, while the chloro and methylthio groups can be used to modulate the color and fastness properties of the resulting dyes. Furthermore, this compound can serve as an intermediate in the production of various specialty chemicals, where its unique combination of functional groups allows for the creation of molecules with specific desired properties for applications in areas such as polymer science and materials technology. thegoodscentscompany.com

Environmental Fate and Degradation Mechanisms of 2 Chloro 6 Methylthio Phenol

Photochemical Degradation Pathways in Environmental Matrices

The absorption of light energy can induce chemical transformations in organic molecules, a process known as photochemical degradation or photolysis. This can occur through direct absorption of light by the molecule itself or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis Mechanisms

Indirect Photolysis via Photochemically Produced Reactive Species (e.g., Hydroxyl Radicals)

In natural waters and the atmosphere, the presence of substances like nitrate (B79036), nitrite (B80452), and dissolved organic matter can lead to the formation of highly reactive species such as hydroxyl radicals (•OH) upon exposure to sunlight. These radicals are powerful oxidizing agents that can react with a wide range of organic compounds. The degradation of chlorinated phenols is often significantly accelerated in the presence of these reactive species. The hydroxyl radical can attack the aromatic ring of 2-Chloro-6-(methylthio)phenol, leading to the formation of hydroxylated intermediates. Subsequent reactions can involve dechlorination, oxidation of the methylthio group, and eventual ring cleavage.

Influence of Environmental Parameters on Photodegradation Kinetics (e.g., pH, Oxygen Concentration)

The rate of photochemical degradation is highly dependent on various environmental factors.

| Environmental Parameter | Influence on Photodegradation |

| pH | The pH of the surrounding medium can significantly affect the speciation of phenolic compounds. At pH values above their pKa, phenols exist predominantly in their anionic phenolate (B1203915) form. Phenolates generally exhibit different light absorption characteristics and reactivity compared to the protonated form, which can alter the rate and pathways of photodegradation. For some chlorophenols, photodegradation is reported to be faster at higher pH values. researchgate.net |

| Oxygen Concentration | The presence of dissolved oxygen can influence photodegradation pathways. Oxygen can participate in reactions with transient radical species formed during photolysis, leading to the formation of peroxyl radicals and subsequently to oxidized products. In some cases, oxygen can enhance the degradation rate, while in others it may lead to the formation of different, potentially more persistent, byproducts. |

Biotransformation and Microbial Degradation Processes

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The ability of microbial communities to metabolize and transform synthetic compounds is a key process in natural attenuation and bioremediation.

Microbial Metabolism Pathways for Chlorinated Aromatic Compounds

The microbial degradation of chlorinated aromatic compounds has been extensively studied for various isomers. capes.gov.brnih.gov Bacteria capable of degrading chlorinated phenols often employ initial steps to remove the chlorine substituent and hydroxylate the aromatic ring. A common strategy involves the initial conversion of the chlorinated phenol (B47542) to a chlorocatechol. For instance, the degradation of 2,4-dichlorophenol (B122985) has been shown to proceed through the formation of 3,5-dichlorocatechol (B76880) or 4,6-dichlorocatechol, which are then susceptible to ring cleavage by dioxygenase enzymes. nih.gov

While specific pathways for this compound have not been detailed in available literature, it is plausible that analogous initial steps would occur. This could involve hydroxylation of the aromatic ring, potentially leading to a chlorinated methylthiocatechol intermediate. The sulfur-containing moiety adds another layer of complexity, as microorganisms would also need to possess the enzymatic machinery to metabolize the methylthio group, possibly through oxidation to sulfoxide (B87167) and sulfone derivatives, or through cleavage of the carbon-sulfur bond. The degradation of complex chlorinated hydrocarbons can lead to the formation of harmful metabolites. medwinpublishers.comresearchgate.net

Role of Microbial Acclimation in Biodegradation Rates

The efficiency of microbial degradation is often dependent on the prior exposure of the microbial community to the target compound or structurally similar chemicals. This process, known as acclimation or adaptation, allows for the selection and proliferation of microorganisms that possess the necessary catabolic genes for the degradation of the pollutant. nih.gov In environments contaminated with chlorinated phenols, microbial populations can develop an enhanced capacity to break down these compounds over time. This adaptation can involve genetic mutations, horizontal gene transfer of catabolic plasmids, and changes in the composition of the microbial community to favor degraders. The presence of acclimated microbial consortia is often a prerequisite for the successful bioremediation of sites contaminated with recalcitrant organic pollutants.

Influence of Substituent (Chlorine, Methylthio) on the Rate and Extent of Metabolism

Information regarding how the chlorine and methylthio groups on the phenol ring of this compound specifically influence its metabolic breakdown by microorganisms is not available in the reviewed literature. Generally, the presence of a chlorine atom on a phenol ring tends to increase its recalcitrance to biodegradation. The position of the chlorine atom is also a critical factor, with ortho-substituted chlorophenols often exhibiting different degradation rates and pathways compared to meta- or para-substituted isomers.

The methylthio (-SCH3) group's influence is less commonly studied in the context of phenol biodegradation. It is known to be susceptible to both oxidation and reduction reactions in biological systems, which could potentially lead to a variety of metabolic intermediates. However, without specific studies on this compound, any discussion on the combined effects of the chloro and methylthio substituents on its metabolism would be purely speculative.

Chemical Degradation Processes in Environmental Systems

Hydrolytic Stability and Reactions with Ambient Chemical Species

No data on the hydrolytic stability of this compound could be identified. Hydrolysis is a chemical process where water reacts with a substance, potentially breaking it down. The rate of hydrolysis is highly dependent on the chemical structure of the compound and environmental conditions such as pH and temperature. For phenolic compounds, the acidity of the hydroxyl group and the nature of the other substituents on the aromatic ring determine their susceptibility to hydrolysis. Without experimental data, the hydrolytic half-life of this compound remains unknown. Similarly, no information was found regarding its reactions with other common ambient chemical species in the environment.

Oxidative Degradation in Aqueous and Atmospheric Environments

The degradation of this compound through oxidative processes in water and the atmosphere has not been documented. In aqueous environments, oxidation is often mediated by reactive oxygen species such as hydroxyl radicals (•OH). While rate constants for the reaction of hydroxyl radicals with various chlorophenols have been measured, no such data exists for this compound.

In the atmosphere, phenolic compounds can be degraded by reaction with hydroxyl radicals, nitrate radicals (NO3•), and ozone (O3), as well as through photolysis (breakdown by sunlight). The atmospheric lifetime of a compound is determined by the rates of these reactions. The presence of both a chlorine atom and a methylthio group would influence the electronic properties of the aromatic ring and thus its reactivity towards atmospheric oxidants. However, in the absence of specific studies, the atmospheric fate of this compound cannot be determined.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.